BDA-366
Vue d'ensemble
Description
BDA-366 is a small molecule that has been identified as a putative antagonist of the B-cell lymphoma 2 (Bcl-2) BH4 domain. It has shown potential in inducing apoptosis independently of Bcl-2 in various cancer cell models, including chronic lymphocytic leukemia and diffuse large B-cell lymphoma . This compound is proposed to switch Bcl-2 from an antiapoptotic to a proapoptotic protein, thereby activating Bax and inducing apoptosis .
Applications De Recherche Scientifique
BDA-366 has significant scientific research applications, particularly in the field of cancer therapy. It has shown selective toxicity against various cancer cell types, including chronic lymphocytic leukemia and diffuse large B-cell lymphoma . This compound has been proposed to kill lung cancer and multiple myeloma cells by switching Bcl-2 from an antiapoptotic to a proapoptotic protein . Additionally, it has been shown to inhibit the activity of the PI3K/AKT pathway, resulting in Bcl-2 dephosphorylation and reduced Mcl-1 protein levels . These properties make this compound a promising candidate for further research and development in cancer therapy.
Safety and Hazards
Méthodes De Préparation
The synthetic routes and reaction conditions for BDA-366 are not extensively detailed in the available literature. it is known that the compound was identified through virtual screening combined with biophysical and biochemical methods . The industrial production methods for this compound have not been explicitly documented, indicating that it may still be in the research and development phase.
Analyse Des Réactions Chimiques
BDA-366 undergoes several types of chemical reactions, primarily focusing on its interaction with the Bcl-2 protein. It has been proposed to switch Bcl-2 from an antiapoptotic to a proapoptotic protein, thereby activating Bax and inducing apoptosis . The common reagents and conditions used in these reactions include the inhibition of the PI3K/AKT pathway, resulting in Bcl-2 dephosphorylation and reduced Mcl-1 protein levels . The major products formed from these reactions are apoptotic cells, particularly in cancer cell models .
Mécanisme D'action
The mechanism of action of BDA-366 involves its interaction with the Bcl-2 protein. It has been proposed to switch Bcl-2 from an antiapoptotic to a proapoptotic protein, thereby activating Bax and inducing apoptosis . recent studies have challenged this view, suggesting that this compound’s cell-death properties may involve other mechanisms beyond switching Bcl-2 conformation . These mechanisms may include the inhibition of the PI3K/AKT pathway, resulting in Bcl-2 dephosphorylation and reduced Mcl-1 protein levels .
Comparaison Avec Des Composés Similaires
BDA-366 is unique in its proposed mechanism of switching Bcl-2 from an antiapoptotic to a proapoptotic protein . Similar compounds include venetoclax, which targets the hydrophobic cleft of Bcl-2 and has been developed as a promising anticancer precision medicine for treating chronic lymphocytic leukemia . Another similar compound is DC-B01, a novel Bcl-2 inhibitor targeting the BH4 domain, which has shown potential in inducing apoptosis via the mitochondria-mediated pathway . These compounds highlight the uniqueness of this compound in its proposed mechanism of action and its potential for further research and development in cancer therapy.
Propriétés
Numéro CAS |
1821496-27-8 |
---|---|
Formule moléculaire |
C24H29N3O4 |
Poids moléculaire |
423.513 |
Nom IUPAC |
1-(((S)-3-(diethylamino)-2-hydroxypropyl)amino)-4-((((S)-oxiran-2-yl)methyl)amino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1 |
Clé InChI |
JYOOEVFJWLBLKF-HOTGVXAUSA-N |
SMILES |
CCN(CC)C[C@@H](O)CNC1=CC=C(NC[C@@H]2OC2)C3=C1C(C4=C(C3=O)C=CC=C4)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BDA-366; BDA 366; BDA366. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.